(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Medicinal Chemistry Tuberculosis Scaffold Hopping

(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol (CAS 1541204-54-9, MF: C7H9N3O4, MW: 199.16 g/mol) is the enantiomerically pure (S)-form of a 7-hydroxymethyl-substituted 2-nitroimidazo[2,1-b][1,3]oxazine. The 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine core scaffold has been identified as a privileged structure in anti-tubercular drug discovery, with potent carbamate derivatives demonstrating MIC₉₀ values of 0.18–1.63 µM against Mycobacterium tuberculosis H37Rv and sub-0.5 µM activity against multidrug-resistant clinical isolates.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 1541204-54-9
Cat. No. B3322840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol
CAS1541204-54-9
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESC1CN2C=C(N=C2OC1CO)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4/c11-4-5-1-2-9-3-6(10(12)13)8-7(9)14-5/h3,5,11H,1-2,4H2
InChIKeyVMQVWUMZNJQPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 1541204-54-9: (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol – A Chiral 7-Hydroxymethyl Nitroimidazooxazine Building Block for Anti-Tubercular Drug Discovery and Chemical Biology


(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol (CAS 1541204-54-9, MF: C7H9N3O4, MW: 199.16 g/mol) is the enantiomerically pure (S)-form of a 7-hydroxymethyl-substituted 2-nitroimidazo[2,1-b][1,3]oxazine . The 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine core scaffold has been identified as a privileged structure in anti-tubercular drug discovery, with potent carbamate derivatives demonstrating MIC₉₀ values of 0.18–1.63 µM against Mycobacterium tuberculosis H37Rv and sub-0.5 µM activity against multidrug-resistant clinical isolates [1]. As a chiral secondary alcohol with a defined stereocenter at the 7-position, this compound serves as a versatile intermediate for the synthesis of novel 7-alkoxymethyl and 7-carbamate derivatives, enabling exploration of chemical space distinct from the more extensively studied 6-substituted nitroimidazooxazine analogs such as pretomanid (PA-824).

Why a 6-Substituted Nitroimidazooxazine or the Racemic 7-Hydroxymethyl Analog Cannot Simply Replace (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol in Research Programs


Substituting this compound with a 6-substituted nitroimidazooxazine (e.g., 6-amino PA-824 analogs) or the racemic 7-hydroxymethyl mixture would fundamentally alter the chemical and pharmacological properties of any derived compound. The 6-position substitution, as extensively covered in the patent literature for anti-tubercular amide derivatives, projects the functional pharmacophore along a different vector than the 7-hydroxymethyl group, leading to divergent molecular geometries and target interactions [1]. Furthermore, the (S)-enantiomer (CAS 1541204-54-9) and (R)-enantiomer (CAS 1541204-49-2) are distinct chemical entities with separate CAS registrations . Procurement of the racemate or the incorrect enantiomer introduces a confounding variable in asymmetric synthesis, chiral chromatography, and biological assays, where the undesired enantiomer may exhibit reduced potency, off-target effects, or altered pharmacokinetics. The 7-hydroxymethyl group also provides a unique synthetic handle for late-stage diversification via etherification or carbamate formation that is simply not accessible from the 6-substituted scaffold, making generic interchange scientifically invalid.

Quantitative Product-Specific Evidence for Procuring (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol (CAS 1541204-54-9) Over Its Closest Analogs


Regiochemical Differentiation: 7-Hydroxymethyl Substitution vs. 6-Substituted Nitroimidazo[2,1-b][1,3]oxazine Scaffolds

The target compound is a 7-hydroxymethyl derivative of the 2-nitroimidazo[2,1-b][1,3]oxazine core, whereas the vast majority of literature and patent space is dominated by 6-substituted analogs, including the clinical candidate pretomanid (PA-824) and its 6-amino derivatives [1]. The European patent EP2573090 explicitly claims (6,7-dihydro-2-nitro-5H-imidazol[2,1-b][1,3]oxazin-6-yl)amide compounds for treating MDR-TB, underscoring the therapeutic focus on the 6-position [2]. The 7-hydroxymethyl regioisomer offers a distinct synthetic entry point for derivatization, with the hydroxyl group projecting from a different spatial orientation relative to the nitroimidazole warhead. This regiochemical differentiation is non-trivial: molecular docking studies have shown that 6-substituted derivatives interact with the deazaflavin-dependent nitroreductase (Ddn) in a specific manner, and a shift to the 7-position is expected to alter the binding pose and SAR dramatically [3].

Medicinal Chemistry Tuberculosis Scaffold Hopping

Enantiomeric Integrity: (S)-Enantiomer (CAS 1541204-54-9) vs. (R)-Enantiomer (CAS 1541204-49-2) for Reproducible Asymmetric Synthesis

The compound is supplied as the defined (S)-enantiomer with CAS 1541204-54-9, distinct from its (R)-enantiomer (CAS 1541204-49-2) . While vendor-reported purity specifications of ≥97% (AKSci) and ≥98% (ChemScene) exist for the (R)- and (S)-enantiomers respectively, specific optical rotation data or enantiomeric excess quantification by chiral HPLC is not publicly available in the primary literature for either enantiomer . However, the separate CAS registration confirms their status as distinct chemical entities. In the context of the chiral 2-nitroimidazooxazine scaffold, stereochemistry at the 7-position is critical: the (S)-configuration is the active enantiomer in related 6-substituted clinical candidates (e.g., pretomanid is (S)-configured at C6), and the wrong enantiomer would likely be a significantly less active or inactive isomer in a biological assay [1].

Chiral Building Block Asymmetric Synthesis Enantiopure Procurement

Synthetic Utility: (S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol as a Direct Precursor to 7-Alkoxymethyl Pharmacophores

The primary synthetic value of this compound lies in the 7-hydroxymethyl group, which serves as a nucleophilic handle for O-alkylation or carbamoylation reactions. Evidence from PubChem demonstrates that this exact (S)-enantiomer has been used to synthesize N-methyl-N-{1-[4-((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-ylmethoxy)phenyl]piperidin-4-yl}-N-[4-(4-trifluoromethoxybenzyloxy)phenyl]amine (PubChem CID 70874576, MW 653.6 g/mol), a complex drug-like molecule incorporating a 7-ylmethoxy linker [1]. This established reactivity demonstrates that the compound can be efficiently diversified in a single step to generate advanced intermediates for SAR studies. In contrast, the analogous 6-hydroxymethyl derivative is far less common in the literature, limiting its utility as a commercial building block.

Late-Stage Functionalization SAR Exploration Medicinal Chemistry

Anti-Tubercular Activity of the Core 2-Nitroimidazo[2,1-b][1,3]oxazine Scaffold Against Multidrug-Resistant M. tuberculosis

While direct MIC data for (S)-(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol itself is absent from the literature, the core 2-nitroimidazo[2,1-b][1,3]oxazine scaffold has been rigorously validated as anti-tubercular. In a 2023 study by Fernandes et al., carbamate derivatives of this scaffold exhibited MIC₉₀ values ranging from 0.18 to 1.63 µM against drug-sensitive Mtb H37Rv [1]. Notably, seven compounds (47–49, 51–53, 55) showed remarkable potency with MIC₉₀ values below 0.5 µM against a panel of multidrug-resistant clinical isolates [1]. In Mtb-infected macrophages, several derivatives demonstrated a 1-log greater reduction in mycobacterial burden than both rifampicin and pretomanid, without significant cytotoxicity against three mammalian cell lines or toxicity to Galleria mellonella [1]. The compounds did not show substantial activity against other bacteria or fungi, indicating a selective antimycobacterial profile. Molecular docking studies confirmed that these derivatives engage the deazaflavin-dependent nitroreductase (Ddn) in a manner analogous to pretomanid [1].

Antitubercular MDR-TB Drug Discovery

Highest-Value Application Scenarios for (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol (CAS 1541204-54-9) in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Novel 7-Alkoxymethyl Nitroimidazooxazines Targeting Multidrug-Resistant Tuberculosis (MDR-TB)

This compound is ideally suited for medicinal chemistry teams developing next-generation anti-TB agents. The 7-hydroxymethyl group can be directly alkylated or carbamoylated to generate focused libraries of 7-substituted derivatives for SAR exploration. As demonstrated by Fernandes et al. (2023), carbamate derivatives of this scaffold achieve MIC₉₀ values below 0.5 µM against MDR clinical isolates and outperform pretomanid in intracellular macrophage models [1]. The 7-substitution vector is orthogonal to the heavily patented 6-substituted space (e.g., EP2573090 [2]), offering a clear path to novel composition-of-matter intellectual property. Researchers should prioritize this building block for hit-to-lead campaigns where scaffold novelty and patentability are key decision criteria.

Chiral Synthesis and Asymmetric Methodology Development: Use as an Enantiopure (S)-Configured Building Block

The defined (S)-stereochemistry at C7 makes this compound a valuable substrate for stereospecific transformations in asymmetric synthesis. The separate CAS registration of the (R)-enantiomer (1541204-49-2) underscores the importance of enantiomeric identity [1]. Academic and industrial labs engaged in chiroptical spectroscopy, chiral chromatography method development, or the synthesis of enantiomerically pure pharmaceutical intermediates should procure this compound by its specific CAS to ensure stereochemical integrity. The established biological preference for the (S)-configuration in the related clinical candidate pretomanid (PA-824) further validates the relevance of the (S)-enantiomer for medicinal chemistry [2].

SAR Exploration of the 7-Position: Late-Stage Diversification for Hit-to-Lead Optimization

The compound's primary advantage is its utility as a late-stage diversification point. The hydroxyl group at the 7-position can be converted to ethers, esters, carbamates, or sulfonates in a single synthetic step, enabling rapid exploration of steric, electronic, and lipophilic parameters at this vector. PubChem records confirm that this exact (S)-enantiomer has been used to generate complex drug-like molecules with MW > 650 Da, demonstrating compatibility with multi-step medicinal chemistry workflows [3]. This contrasts with 6-substituted analogs that may require a full resynthesis of the oxazine ring to introduce diversity at the corresponding position.

Chemical Biology: Synthesis of Probe Molecules for Target Identification and Mechanistic Studies

The 7-hydroxymethyl handle is an ideal attachment point for linker moieties (e.g., biotin, fluorophores) or photoaffinity labels without perturbing the nitroimidazole warhead required for Ddn-mediated bioactivation. Because the 2-nitroimidazo[2,1-b][1,3]oxazine scaffold is reductively activated by the F₄₂₀-dependent nitroreductase Ddn in M. tuberculosis, as confirmed by molecular docking and enzyme kinetics studies [1], probe molecules derived from this building block can be used for target engagement assays, competitive binding studies, and pull-down experiments to identify off-targets or resistance mechanisms. The sub-micromolar potency of the scaffold against MDR-TB strains makes such probes especially valuable for studying drug-resistant tuberculosis biology.

Quote Request

Request a Quote for (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.